molecular formula C14H14 B1265500 2,3'-Dimethylbiphenyl CAS No. 611-43-8

2,3'-Dimethylbiphenyl

Cat. No. B1265500
CAS RN: 611-43-8
M. Wt: 182.26 g/mol
InChI Key: UZQLBACCROFUKQ-UHFFFAOYSA-N
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Description

2,3’-Dimethylbiphenyl is an organic compound with the molecular formula C14H14. It is a derivative of biphenyl, where two hydrogen atoms are replaced by two methyl groups .


Molecular Structure Analysis

The molecular structure of 2,3’-Dimethylbiphenyl consists of two benzene rings connected by a single bond, with two methyl groups attached to the 2nd and 3rd carbon atoms of one of the benzene rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3’-Dimethylbiphenyl include its normal boiling temperature, critical temperature, critical pressure, and density . More specific values were not found in the search results.

Scientific Research Applications

Optical Nonlinearity and Device Applications

2,3'-Dimethylbiphenyl has been studied for its nonlinear optical properties, which are crucial for the development of future optical devices. A study using a Z-scan technique investigated the nonlinear optical absorption coefficient and nonlinear refraction index of compounds related to this compound. The presence of functional groups like NC and NH2 significantly affected these properties, with the NC group having a more pronounced effect. This research indicates potential applications in optical limiting devices due to the reverse saturable absorption mechanism observed (Zidan, Al-Ktaifani, & Allahham, 2015).

Role in Photodecomposition Reactions

Another study focused on the formation of various dimethylbiphenyls, including this compound, in the photodecomposition reaction of dibenzoyl peroxide. The experiment studied the effects of an external magnetic field, oxygen scavenging, and excitation light intensity on the yields of these compounds. The results showed that they are produced through the dimerization of specific radicals, offering insights into the dynamics of photodecomposition reactions (Sakaguchi, Hayashi, & Nagakura, 1980).

Geochemical Analysis

This compound has also been the subject of geochemical research. A study determined the kinetics of its cyclisation reaction to form 1-methylfluorene, providing insights into the chemical processes occurring in sediments. The research derived kinetic parameters like activation energy and entropy, which are essential for understanding the natural conditions under which these reactions occur in sedimentary sequences (Alexander, Fisher, & Kagi, 1988).

properties

IUPAC Name

1-methyl-2-(3-methylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-11-6-5-8-13(10-11)14-9-4-3-7-12(14)2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQLBACCROFUKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30209983
Record name 1,1'-Biphenyl, 2,3'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

611-43-8
Record name 2,3′-Dimethyl-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3'-Dimethylbiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 2,3'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30209983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3'-DIMETHYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VV20O621U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the focus of the research paper on 2,3'-dimethylbiphenyl?

A1: The research paper investigates the kinetics of the cyclization reaction of this compound. [] This reaction is significant because it leads to the formation of more stable polycyclic aromatic hydrocarbons (PAHs). The paper also examines how the relative concentration of this compound changes in sediments over time, a process known as maturation. This information helps understand the fate and persistence of this compound in the environment.

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